Beta-Carotene

Catalog No.
S521019
CAS No.
7235-40-7
M.F
C40H56
M. Wt
536.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Beta-Carotene

CAS Number

7235-40-7

Product Name

Beta-Carotene

IUPAC Name

1,3,3-trimethyl-2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene

Molecular Formula

C40H56

Molecular Weight

536.9 g/mol

InChI

InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-22,25-28H,15-16,23-24,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+

InChI Key

OENHQHLEOONYIE-JLTXGRSLSA-N

SMILES

CC(/C=C/C1=C(C)CCCC1(C)C)=C\C=C\C(C)=C\C=C\C=C(C)\C=C\C=C(C)\C=C\C2=C(C)CCCC2(C)C

solubility

Sol in benzene, chloroform, carbon disulfide; moderately sol in ether, petroleum ether, oils; 100 ml hexane dissolve 109 mg at 0 °C; very sparingly sol in methanol and ethanol; practically insol in water, acids, alkalies
SOL IN FAT SOLVENTS
Soluble in acetone
Soluble in vegetable oils
For more Solubility (Complete) data for BETA-CAROTENE (7 total), please visit the HSDB record page.
0.6 mg/mL

Synonyms

BellaCarotin, beta Carotene, beta-Carotene, Betacarotene, Carotaben, Carotene, beta, Max Caro, Max-Caro, MaxCaro, Provatene, Solatene, Vetoron

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(CCCC2(C)C)C)\C)\C)/C)/C

The exact mass of the compound Betacarotene is 536.4382 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.0006 g/l at 25ºcsol in benzene, chloroform, carbon disulfide; moderately sol in ether, petroleum ether, oils; 100 ml hexane dissolve 109 mg at 0 °c; very sparingly sol in methanol and ethanol; practically insol in water, acids, alkaliessol in fat solventssoluble in acetonesoluble in vegetable oilsinsoluble in ethanol, glycerol, propylene glycol; slightly soluble in boiling organic solvents such as ether (0.05%), benzene (0.2%), carbon disulfide (1%), methylene chloride (0.5%); solubility in edible oils 0.08% at room temperature, 0.2% at 60 °c and 0.8% at 100 °c.solubility: 3 mg/l in methyl cellosolve; 2 mg/l in ethanolin water, 0.6 mg/l, temp not specified0.6 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755910. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Provitamins. It belongs to the ontological category of cyclic carotene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Beta-Carotene (CAS 7235-40-7) is a highly conjugated, lipophilic provitamin A carotenoid commercially procured as a red or brownish-red crystalline powder. Structurally characterized by two beta-ionone rings connected by a polyene chain, it serves a dual industrial function as a highly efficient precursor to retinol (Vitamin A) and a potent lipid-soluble antioxidant. In procurement and formulation contexts, pure crystalline beta-carotene is distinguished by its strict insolubility in water and limited solubility in cold vegetable oils, necessitating specific thermal or high-shear encapsulation processes for aqueous dispersion [1]. Unlike synthetic azo dyes, it provides clean-label yellow-to-orange coloration while delivering quantifiable nutritional value, making it a foundational raw material in dietary supplements, fortified foods, and functional cosmetics.

Substituting Beta-Carotene with other carotenoids or preformed Vitamin A fundamentally alters formulation safety, efficacy, and label claims. Replacing it with closely related carotenoids like alpha-carotene or beta-cryptoxanthin halves the provitamin A yield, as beta-carotene is the only molecule that cleaves centrally to yield two molecules of retinol [1]. Conversely, substituting beta-carotene with preformed Vitamin A (such as retinyl palmitate) introduces severe dose-limiting toxicity; preformed retinoids bypass the body's regulated conversion mechanisms and pose teratogenic risks at high doses [2]. Furthermore, replacing pure crystalline beta-carotene with water-soluble synthetic colorants eliminates both the antioxidant capacity and the nutritional fortification value, downgrading the final product from a functional nutraceutical to a purely cosmetic formulation.

Provitamin A Conversion Efficiency

Beta-carotene is the most efficient plant-based precursor to Vitamin A. Due to its symmetrical structure containing two beta-ionone rings, it undergoes central cleavage by the enzyme BCMO1 to yield two molecules of retinal. As established by the Institute of Medicine, 12 µg of dietary beta-carotene yields 1 µg of Retinol Activity Equivalents (RAE). In contrast, other provitamin A carotenoids like alpha-carotene and beta-cryptoxanthin yield only one retinal molecule, requiring 24 µg to achieve 1 µg RAE [1].

Evidence DimensionMass required for 1 µg Retinol Activity Equivalent (RAE)
Target Compound Data12 µg (Beta-Carotene)
Comparator Or Baseline24 µg (Alpha-Carotene / Beta-Cryptoxanthin)
Quantified DifferenceBeta-carotene delivers exactly 2x the provitamin A activity per unit mass.
ConditionsStandardized human dietary conversion metrics (Institute of Medicine)

Allows formulators to halve the required active pharmaceutical ingredient (API) mass when targeting specific Vitamin A label claims, optimizing capsule space and raw material costs.

Reproductive Safety and Teratogenic Threshold in High-Dose Formulations

In high-dose maternal and prenatal formulations, the choice of Vitamin A source dictates product safety. Preformed Vitamin A (retinyl palmitate) carries a known teratogenic risk, with the threshold for birth defects estimated at intakes exceeding 10,000 IU/day (3,000 mcg RAE). Beta-carotene, however, relies on tightly regulated intestinal conversion; absorption and cleavage efficiency drop as intake rises. Consequently, beta-carotene has no established Tolerable Upper Intake Level (UL) for teratogenicity and does not cause retinoid embryopathy even at high doses [1].

Evidence DimensionTeratogenic Toxicity Threshold
Target Compound DataNo established teratogenic UL (self-regulating conversion)
Comparator Or Baseline>10,000 IU/day (Retinyl Palmitate / Preformed Vitamin A)
Quantified DifferenceEliminates dose-dependent teratogenic risk in prenatal supplement formulations.
ConditionsIn vivo maternal supplementation and embryonic development models

Mandates the procurement of beta-carotene over retinyl esters for any prenatal, maternal, or high-dose functional food product to ensure regulatory compliance and consumer safety.

Singlet Oxygen Quenching Kinetics for Photo-Oxidation Protection

Beta-carotene is an exceptionally potent physical quencher of singlet oxygen, a reactive species responsible for the photo-degradation of lipids. Kinetic studies demonstrate that beta-carotene exhibits a second-order quenching rate constant (kq) of approximately 1.4 × 10^10 M^-1 s^-1. When compared to alpha-tocopherol (Vitamin E), a standard industry antioxidant with a kq of 0.3 × 10^9 M^-1 s^-1, beta-carotene quenches singlet oxygen nearly 46 times faster [1].

Evidence DimensionSinglet Oxygen Quenching Rate Constant (kq)
Target Compound Data1.4 × 10^10 M^-1 s^-1 (Beta-Carotene)
Comparator Or Baseline0.3 × 10^9 M^-1 s^-1 (Alpha-Tocopherol)
Quantified DifferenceBeta-carotene is ~46-fold more efficient at quenching singlet oxygen than standard Vitamin E.
ConditionsIn vitro photoemission measurements at 1270 nm in solvent systems

Provides a quantitative justification for procuring beta-carotene as a specialized protective agent in light-sensitive cosmetic lipid matrices and transparent beverage formulations.

Thermal Processing Requirements Dictated by Oil Solubility

Procuring pure crystalline beta-carotene requires specific manufacturing capabilities due to its highly crystalline, lipophilic nature. At room temperature (25°C), beta-carotene exhibits extremely poor solubility in edible oils (approx. 0.08% by weight). To achieve practical formulation concentrations, the oil matrix must be heated; solubility increases to 0.2% at 60°C and 0.8% at 100°C [1]. This thermal dependency requires formulators to utilize high-temperature dissolution or high-shear encapsulation techniques compared to readily soluble baseline vitamins.

Evidence DimensionSolubility in edible oils by weight
Target Compound Data0.8% at 100°C
Comparator Or Baseline0.08% at 25°C (Room Temperature Baseline)
Quantified Difference10-fold increase in solubility requires thermal processing at 100°C.
ConditionsDissolution in standard edible vegetable oils under atmospheric pressure

Forces procurement and engineering teams to align: buying crystalline beta-carotene is only viable if the facility possesses thermal dissolution, micronization, or emulsion-spraying equipment.

Prenatal and Maternal Dietary Supplements

Because beta-carotene's conversion to retinol is self-limiting, it lacks the teratogenic risks associated with preformed retinyl esters at high doses. It is the mandatory procurement choice for prenatal vitamins requiring high-dose Vitamin A fortification without risking retinoid embryopathy [1].

High-Efficiency Plant-Based Food Fortification

In vegan and plant-based food manufacturing, beta-carotene is prioritized over other carotenoids (like alpha-carotene) because its symmetrical structure yields twice the Retinol Activity Equivalents (12 µg to 1 µg RAE), minimizing the required mass of the fortificant [2].

Photo-Oxidation Protection in Cosmetic Lipid Matrices

Leveraging its singlet oxygen quenching rate of 1.4 × 10^10 M^-1 s^-1, beta-carotene is procured for premium sun-care and anti-aging cosmetics to protect sensitive lipid bases from photo-degradation, vastly outperforming standard alpha-tocopherol [3].

Thermally Processed Emulsion Colorants

Due to its strict 0.08% room-temperature oil solubility, crystalline beta-carotene is specifically selected by manufacturers equipped with high-shear and thermal processing (up to 100°C) capabilities to create stable, water-dispersible microemulsions for beverage coloration[4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Red to brownish-red crystals or crystalline powder
Red, brownish-red or purple-violet crystals or crystalline powder (colour varies according to extraction solvent used and conditions of crystallisation)
Deep purple or red solid; [Merck Index]
Solid

Color/Form

Deep purple, hexagonal prisms from benzene and methanol
Red, rhombic, almost square leaflets from petroleum ether; dil soln are yellow
CRYSTALLINE FORM APPEARS DEEP ORANGE OR COPPER-COLORED
Red-brown hexagonal prisms from benzene and methanol

XLogP3

13.5

Exact Mass

536.438201786 g/mol

Monoisotopic Mass

536.438201786 g/mol

Boiling Point

633-577ºC
654.00 to 657.00 °C. @ 760.00 mm Hg

Heavy Atom Count

40

Density

1.00 at 20 °C/20 °C

LogP

17.62
log Kow = 17.62 (est)

Appearance

Solid powder

Melting Point

176-184ºC
183 °C (evacuated tube)
183 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

01YAE03M7J

GHS Hazard Statements

Aggregated GHS information provided by 339 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 287 of 339 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 52 of 339 companies with hazard statement code(s):;
H315 (46.15%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (46.15%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Beta-carotene is FDA approved to be used as a nutrient supplement and to be even added in infant formula as a source of vitamin A. It is also approved to be used as a color additive for food products, drugs (with the label of "only as a color additive") and cosmetics. It is used commonly for the reduction of photosensitivity in patients with erythropoietic protoporphyria and other photosensitivity diseases.

Therapeutic Uses

Antioxidants
THERAPY WITH ORAL BETA-CAROTENE IN PATIENT WITH POLYMORPHOUS LIGHT ERUPTION; COMPLETE REMISSION OCCURRED IN 32% (6/19) TREATED WITH BETA-CAROTENE.
MEDICATION (VET): VITAMIN A PRECURSOR FOR ALL SPECIES EXCEPT CATS.
The effects of chronic oral administration of beta-carotene, a carotenoid partially metabolized to retinol, on plasma lipid concentrations have not been well studied; therefore, 61 subjects were studied over 12 mo while they were enrolled in a skin cancer prevention study in which patients were randomly assigned to receive either placebo (n = 30) or 50 mg beta-carotene/day orally (n = 31). At study entry and 1 yr later, fasting blood samples were obtained for measurement of triglycerides, total cholesterol, high density lipoprotein cholesterol, retinol, and beta-carotene. Retinol concentrations changed minimally in both groups; beta-carotene concentration increased an average of 12.1 + or - 47 nmol/L in the placebo group and 4279 + or - 657 nmol/l in the active treatment group. Both groups experienced similar small increases in triglyceride and total cholesterol concentrations and small decreases in high density lipoprotein cholesterol. Daily oral administration of 50 mg beta-carotene/day did not affect plasma lipid concentrations.
For more Therapeutic Uses (Complete) data for BETA-CAROTENE (10 total), please visit the HSDB record page.

Pharmacology

Oral administration of beta-carotene increases the serum concentration of beta-carotene by 60% but it does not change the concentration found in the heart, liver or kidneys.[T159] In vitro studies in hepatocytes have shown that beta-carotene ameliorates oxidative stress, enhances antioxidant activity and decreases apoptosis.[T161] Other than the antioxidant activities, some other actions have been correlated to beta-carotene. It is thought to have detoxifying properties, as well as to help increase resistance to inflammation and infection and increase immune response and enhance RNA production.[L2202]
Beta-Carotene is a naturally-occurring retinol (vitamin A) precursor obtained from certain fruits and vegetables with potential antineoplastic and chemopreventive activities. As an anti-oxidant, beta carotene inhibits free-radical damage to DNA. This agent also induces cell differentiation and apoptosis of some tumor cell types, particularly in early stages of tumorigenesis, and enhances immune system activity by stimulating the release of natural killer cells, lymphocytes, and monocytes. (NCI04)

MeSH Pharmacological Classification

Provitamins

ATC Code

A - Alimentary tract and metabolism
A11 - Vitamins
A11C - Vitamin a and d, incl. combinations of the two
A11CA - Vitamin a, plain
A11CA02 - Betacarotene
D - Dermatologicals
D02 - Emollients and protectives
D02B - Protectives against uv-radiation
D02BB - Protectives against uv-radiation for systemic use
D02BB01 - Betacarotene

Mechanism of Action

Beta-carotene is an antioxidant that presents significant efficacy against the reactive oxygen species singlet oxygen. Beta-carotene acts as a scavenger of lipophilic radicals within the membranes of every cell compartments. It also presents an oxidative modification of LDL. The presence of long chains of conjugated double bonds is responsible for its antioxidative properties by allowing beta-carotene to chelate oxygen-free radicals and dissipate their energy. The chelation of free radicals inhibits the peroxidation of lipids. The effect of beta-carotene in the immune response is thought to be related to the direct effect on the thymus which increases the production of immune cells.
IN HEMATOPORPHYRIN PHOTOSENSITIZED MICE BETA-CAROTENE SHOWED PHOTOPROTECTION WAS DUE TO FREE RADICAL SCAVENGING OR SINGLET O QUENCHING BUT ALSO A POSSIBLE ROLE OF 400 NM LIGHT ABSORPTION, A PROPERTY OF BETA-CAROTENE.
Beta carotene protects patients with erythropoietic protoporphyria against severe photosensitivity reactions (burning sensation, edema, erythema, pruritus, and/or cutaneous lesions). The drug has no effect on the basic biochemical abnormality of erythropoietic protoporphyria (eg, erythrocyte, plasma, and stool concentrations of protoporphyrins are not altered by the drug). The precise mechanism by which the drug exerts photoprotection has not been established. There is some evidence that photosensitizers may act through the formation of singlet excited oxygen and/or free radicals. Since in vitro studies indicate that beta carotene can quench free radicals and singlet excited oxygen, this may be the mechanism by which the drug acts. It is unlikely that beta carotene acts simply as a filter for the wavelengths of light that induce phototoxic effects.
beta-Carotene inhibits UV-B carcinogenesis. beta-Carotene is an excellent quencher of singlet oxygen, and can quench free radicals. beta-Carotene has been shown to quench singlet oxygen/free radical reactions in the skin of porphyric mice, and has been found to quench excited species formed on irradiation of mouse skin by UV-B.

Vapor Pressure

1.8X10-11 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

7235-40-7

Absorption Distribution and Excretion

After administration of beta-carotene, some of the administered dose is absorbed into the circulatory system unchanged and stored in the fat tissue. The coadministration of beta-carotene and a high-fat content diet is correlated to a better absorption of beta-carotene. The absorption is also dependent on the isomeric form of the molecule where the cis conformation seems to present a higher bioavailability. The absorption of beta-carotene is thought to be performed in 6-7 hours. The reported AUC of beta-carotene when administered orally from 0 to 440 hours after initial administration was reported to be 26.3 mcg.h/L. The maximal concentration of beta-carotene is attained in a dual pharmacokinetic profile after 6 hours and again after 32 hours with a concentration of 0.58 micromol/L.
The unabsorbed carotene is excreted in feces. It is also excreted in feces and urine as metabolites. The consumption of dietary fiber can increase the fecal excretion of fats and other fat-soluble compounds such as beta-carotene.
No pharmacokinetic studies have been performed regarding the volume of distribution of beta-carotene.
The clearance rate of beta-carotene administered orally is 0.68 nmol/L each hour.
Carotenoids are absorbed and transported via lymphatics to the liver. They circulate in association with lipoproteins, and are found in liver, adrenal, testes, and adipose tissue, and can be converted to vitamin A in numerous tissues, including the liver. Some beta carotene is absorbed as such and circulates in association with lipoproteins; it apparently partitions into body lipids and can be converted to vitamin A in numerous tissues, including the liver.
Absorption of beta-carotene depends on the presence of dietary fat and bile in the intestinal tract.
Unchanged beta-carotene is found in various tissues, primarily fat tissues, adrenal glands, and ovaries. Small concentrations are found in the liver.
Only about one-third of beta-carotene or other carotenoids is absorbed by human beings. The absorption of carotenoids takes place in a relatively nonspecific fashion and depends upon the presence of bile and absorbable fat in the intestinal tract; it is greatly decreased by steatorrhea, chronic diarrhea, and very-low-fat diets.
For more Absorption, Distribution and Excretion (Complete) data for BETA-CAROTENE (9 total), please visit the HSDB record page.

Metabolism Metabolites

Beta-carotene is broken down in the mucosa of the small intestine and liver by beta-carotene dioxygenase to retinal which is a form of vitamin A. The function of this enzyme is vital as it decides if the beta-carotene is transformed to vitamin A or if it circulates in the plasma as beta-carotene. Less than a quarter of the ingested beta-carotene from root vegetables and about half of the beta-carotene from leafy green vegetables are converted to vitamin A.
A portion of the beta-carotene is converted to retinol in the wall of the small intestine, principally by its initial cleavage at the 15,15' double bond to form two molecules of retinal. Some of the retinal is further oxidized to retinoic acid; only one-half is reduced to retinol, which is then esterified and transported in the lymph. ...
Approximately 20 to 60% of beta-carotene is metabolized to retinaldehyde and then converted to retinol, primarily in the intestinal wall. A small amount of beta-carotene is converted to vitamin A in the liver. The proportion of beta-carotene converted to vitamin A diminishes inversely to the intake of beta-carotene, as long as the dosages are higher than one to two times the daily requirements. High doses of beta-carotene do not lead to abnormally high serum concentrations of vitamin A.
Beta carotene may be converted to 2 molecules of retinal by cleavage at the 15-15' double bond in the center of the molecule. Most of the retinal is reduced to retinol which is then conjugated with glucuronic acid and excreted in urine and feces. Some retinal may be further oxidized to retinoic acid which can be decarboxylated and further metabolized, secreted into bile, and excreted in feces as the glucuronide.
Two pathways have been suggested for the conversion of carotenoids to vitamin A in mammals, central cleavage and excentric cleavage. An enzyme, beta-carotenoid-15,15'-dioxygenase, has been partly purified from the intestines of several species and has been identified in several other organs and species. The enzyme, which converts beta-carotene into two molecules of retinal in good yield, requires molecular oxygen and is inhibited by sulfhydryl binding reagents and iron binding reagents. Most provitamin A carotenoids, including the beta-apo-carotenals, are cleaved to retinal by this enzyme. Its maximal activity in the rabbit is approximately 200 times that required to meet nutritional needs but is less than 50% of that expected to produce signs of vitamin A toxicity. Excentric cleavage unquestionably occurs in plants and some microorganisms and might occur in mammals. Thus far, however, carotenoid dioxygenase with excentric bond specificity has been identified in mammals, the yield of beta-apo-carotenals from beta-carotene in vivo and in vitro is very low, and beta-apo-carotenals are formed nonbiologically from beta-carotene.
The carotenes are not converted to retinol very rapidly, so that overdoses of the carotenes do not cause vitamin A toxicity. /Carotenes/

Associated Chemicals

Alpha-carotene;7488-99-5
Gamma-carotene;472-93-5

Drug Warnings

NOT EFFECTIVE AS SUNSCREEN IN NORMAL INDIVIDUALS & SHOULD NOT BE USED FOR THAT PURPOSE ... USED WITH CAUTION IN PT WITH IMPAIRED RENAL OR HEPATIC FUNCTION BECAUSE SAFE USE ... HAS NOT BEEN ESTABLISHED.
Beta carotene is well tolerated. Carotenodermia is usually the only adverse effect. Patients should be forewarned that carotenodermia will develop after 2-6 weeks of therapy, usually first noticed as yellowness of the palms of the hands or soles of the feet and to a lesser extent of the face. Some patients may experience loose stools during beta carotene therapy, but this is sporadic and may not require discontinuance of therapy. Ecchymoses and arthralgia have been reported rarely
Beta carotene should be used with caution in patients with impaired renal or hepatic function because safe use of the drug in the presence of these conditions has not been established. Although abnormally high blood concentrations of vitamin A do not occur during beta carotene therapy, patients receiving beta carotene should be advised against taking supplementary vitamin A because beta carotene will fulfill normal vitamin A requirements. Patients should be cautioned that large quantities of green or yellow vegetables or their juices or extracts are not suitable substitutes for crystalline beta carotene because consumption of excessive quantities of these vegetables may cause adverse effects such as leukopenia or menstrual disorders. Patients should be warned that the protective effect of beta carotene is not total and that they may still develop considerable burning and edema after sufficient exposure to sunlight. Each patient must establish his own time limit of exposure.
There are no adequate and controlled studies to date in humans. Beta carotene should be used during pregnancy only when the potential benefits justify the possible risks to the fetus. The effect of beta carotene on fertility in humans is not known.
For more Drug Warnings (Complete) data for BETA-CAROTENE (11 total), please visit the HSDB record page.

Biological Half Life

The apparent half-life of beta-carotene is of 6-11 days after initial administration.

Use Classification

Food additives
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Fragrance Ingredients
Food Additives -> COLOUR; -> JECFA Functional Classes
Cosmetics -> Skin conditioning; Cosmetic colorant

Methods of Manufacturing

beta-Carotene is ... made by a microbial fermentation process from corn and soybean oil.

General Manufacturing Information

.beta.,.beta.-Carotene: ACTIVE
MOST IMPORTANT OF PROVITAMINS A. WIDELY DISTRIBUTED IN PLANT & ANIMAL KINGDOM. IN PLANTS IT OCCURS ALMOST ALWAYS TOGETHER WITH CHLOROPHYLL. ... COMMERCIAL CRYSTALLINE BETA-CAROTENE HAS A VIT A ACTIVITY OF 1.67 MILLION USP UNITS/G. THE IU OF 0.6 UG BETA-CAROTENE IS ALMOST EXACTLY EQUIV TO 0.3 UG VIT A.
ONE IU OF VITMIN A IS SPECIFIC BIOLOGICAL ACTIVITY OF 0.3 UG OF ALL-TRANS-RETINOL OR 0.6 UG OF BETA-CAROTENE. BECAUSE OF RELATIVELY INEFFICIENT DIETARY UTILIZATION OF BETA-CAROTENE COMPARED WITH RETINOL, NOMENCLATURE IS IN THE TERMS OF RETINOL EQUIVALENTS, WHICH REPRESENTS 1 UG OF ALL-TRANS-RETINOL, 6 UG OF DIETARY BETA-CAROTENE, OR 12 UG OF OTHER PROVITAMIN A CAROTENOIDS.
... CONSISTS OF 3 ISOMERS, APPROX 15% ALPHA, 85% BETA, & 0.1% GAMMA. /CAROTENE/
THEORETICALLY ONE MOLECULE OF BETA-CAROTENE SHOULD YIELD TWO MOLECULES OF VIT A1; HOWEVER, AVAILABILITY OF CAROTENE IN FOODS AS SOURCES OF VIT A FOR HUMANS IS LOW & EXTREMELY VARIABLE. ... UTILIZATION EFFICIENCY OF CAROTENE IS GENERALLY CONSIDERED TO BE 1/6 FOR HUMANS ... .
For more General Manufacturing Information (Complete) data for BETA-CAROTENE (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

CHROMATOGRAPHY TO DETECT CAROTENOIDS ADDED FOR COLORING PURPOSES, IN MACARONI, NOODLES, FLOUR, SEMOLINA, & EGG YOLK. /CAROTENES/
Method: AOAC 941.15; Procedure: spectrophotometric method; Analyte: carotene; Matrix: fresh plant materials and silages; Detection Limit: not provided.
Determination of alpha- and beta-carotene in some raw fruits and vegetables by HPLC.
Analyte: beta-carotene; matrix: blood (serum); procedure: high-performance liquid chromatography with ultraviolet detection at 450 nm; limit of detection: 10 ng/mL
For more Analytic Laboratory Methods (Complete) data for BETA-CAROTENE (15 total), please visit the HSDB record page.

Clinical Laboratory Methods

Simultaneous quantitation and separation of carotenoids and retinol in human milk by HPLC.
Determination of retinol, alpha-tocopherol, and beta-carotene in serum by liquid chromatography.

Storage Conditions

Store below 40 °C (104 °F), preferably between 15 and 30 °C 59 and 86 °F), unless otherwise specified by manufacturer.

Interactions

Cigarette smoking is associated with decreased plasma levels of ascorbate and beta-carotene, which indicates that the smoking related chronic inflammatory response leads to an imbalance of oxidant/antioxidant homeostasis and possible predisposition to oxidant inflicted tissue damage and disease.
Weanling male Sprague-Dawley rats were pair-fed beta-carotene (56.5 mg/L of diet) for 8 weeks, with and without ethanol. As expected, ethanol increased CYP2E1 (measured by Western blots) from 67 + or - 8 to 317 + or - 27 densitometric units (p < 0.001). Furthermore, beta-carotene potentiated the ethanol induction to 442 + or - 38 densitometric units (p < 0.01) with a significant interaction (p = 0.012). The rise was confirmed by a corresponding increase in the hydroxylation of p-nitrophenol, a specific substrate for CYP2E1, and by the inhibition with diethyl dithiocarbamate (50 microM). Beta-carotene alone also significantly induced CYP4A1 protein (328 + or - 49 vs. 158 + or - 17 densitometric units, p < 0.05). The corresponding CYP4A1 mRNA (measured by Northern blots) was also increased (p < 0.05) and there was a significant interaction of the two treatments (p = 0.015). The combination of ethanol and beta-carotene had no significant effect on either total cytochrome P-450 or CYP1A1/2, CYP2B, CYP3A, and CYP4A2/3 contents. Beta-carotene potentiates the CYP2E1 induction by ethanol in rat liver and also increases CYP4A1, which may, at least in part, explain the associated hepatotoxicity.
AFLATOXIN B1 (4 MG/KG/DAY, ORALLY) ADMIN TO RATS FOR 26 DAYS INHIBITED THE FORMATION OF VITAMIN A FROM BETA-CAROTENE IN THE INTESTINAL MUCOSA.
SULFITE-MEDIATED BETA-CAROTENE DESTRUCTION WAS INVESTIGATED; IT WAS INHIBITED BY ALPHA-TOCOPHEROL, 1,2-DIHYDROXYBENZENE-3,5-DISULFONIC ACID & BUTYLATED HYDROXYTOLUENE
For more Interactions (Complete) data for BETA-CAROTENE (25 total), please visit the HSDB record page.

Stability Shelf Life

ABSORBS OXYGEN FROM AIR GIVING RISE TO INACTIVE, COLORLESS OXIDATION PRODUCTS

Dates

Last modified: 08-15-2023
1: Kuhn P, Kalariya HM, Poulev A, Ribnicky DM, Jaja-Chimedza A, Roopchand DE, Raskin I. Grape polyphenols reduce gut-localized reactive oxygen species associated with the development of metabolic syndrome in mice. PLoS One. 2018 Oct 11;13(10):e0198716. doi: 10.1371/journal.pone.0198716. eCollection 2018. PubMed PMID: 30308002.
2: Matos A, Gonçalves VMDS, Souza G, Cruz SPD, Cruz S, Ramalho A. Vitamin A nutritional status in patients with coronary artery disease and its correlation with the severity of the disease. Nutr Hosp. 2018 Oct 8;35(5):1215-1220. doi: 10.20960/nh.1804. PubMed PMID: 30307307.
3: Paes-Silva RP, Tomiya MTO, Maio R, De Castro CMMB, Arruda IKG, Diniz ADS. Prevalence and factors associated with fat-soluble vitamin deficiency in adolescents. Nutr Hosp. 2018 Oct 5;35(5):1153-1162. doi: 10.20960/nh.1785. PubMed PMID: 30307300.
4: Cordeiro A, Bento C, Matos AC, Ramalho A. Vitamin A deficiency is associated with body mass index and body adiposity in women with recommended intake of vitamin A. Nutr Hosp. 2018 Oct 5;35(5):1072-1078. doi: 10.20960/nh.1630. PubMed PMID: 30307289.
5: Maoka T. New Acetylenic Carotenoid 6'-Epimonadoxanthin from the Rosary Goby Gymnogobius castaneus. J Oleo Sci. 2018;67(10):1259-1263. doi: 10.5650/jos.ess18153. PubMed PMID: 30305558.
6: Prathiba S, Jayaraman G. Evaluation of the anti-oxidant property and cytotoxic potential of the metabolites extracted from the bacterial isolates from mangrove Forest and saltern regions of South India. Prep Biochem Biotechnol. 2018 Oct 10:1-9. doi: 10.1080/10826068.2018.1508038. [Epub ahead of print] PubMed PMID: 30303456.
7: Silva TR, Canela-Garayoa R, Eras J, Rodrigues MVN, Dos Santos FN, Eberlin MN, Neri-Numa IA, Pastore GM, Tavares RSN, Debonsi HM, Cordeiro LRG, Rosa LH, Oliveira VM. Pigments in an iridescent bacterium, Cellulophaga fucicola, isolated from Antarctica. Antonie Van Leeuwenhoek. 2018 Oct 9. doi: 10.1007/s10482-018-1179-5. [Epub ahead of print] PubMed PMID: 30302647.
8: Vollmer DL, West VA, Lephart ED. Enhancing Skin Health: By Oral Administration of Natural Compounds and Minerals with Implications to the Dermal Microbiome. Int J Mol Sci. 2018 Oct 7;19(10). pii: E3059. doi: 10.3390/ijms19103059. Review. PubMed PMID: 30301271.
9: Acar A, Yalçin E, Çavuşoğlu K. Protective Effects of β-Carotene Against Ammonium Sulfate Toxicity: Biochemical and Histopathological Approach in Mice Model. J Med Food. 2018 Oct 6. doi: 10.1089/jmf.2017.4164. [Epub ahead of print] PubMed PMID: 30300052.
10: Zhu Q, Zeng D, Yu S, Cui C, Li J, Li H, Chen J, Zhang R, Zhao X, Chen L, Liu YG. From Golden Rice to aSTARice: bioengineering astaxanthin biosynthesis in rice endosperm. Mol Plant. 2018 Oct 5. pii: S1674-2052(18)30302-2. doi: 10.1016/j.molp.2018.09.007. [Epub ahead of print] PubMed PMID: 30296601.
11: Xu Y, Qian L, Yang J, Han RM, Zhang JP, Skibsted LH. Kaempferol Binding to zinc(II). Efficient Radical Scavenging through Increased Phenol Acidity. J Phys Chem B. 2018 Oct 8. doi: 10.1021/acs.jpcb.8b08284. [Epub ahead of print] PubMed PMID: 30295482.
12: Fassier P, Egnell M, Pouchieu C, Vasson MP, Cohen P, Galan P, Kesse-Guyot E, Latino-Martel P, Hercberg S, Deschasaux M, Touvier M. Quantitative assessment of dietary supplement intake in 77,000 French adults: impact on nutritional intake inadequacy and excessive intake. Eur J Nutr. 2018 Oct 6. doi: 10.1007/s00394-018-1815-x. [Epub ahead of print] PubMed PMID: 30293178.
13: Cheurfa M, Abdallah HH, Allem R, Noui A, Picot-Allain CMN, Mahomoodally F. Hypocholesterolaemic and antioxidant properties of Olea europaea L. leaves from Chlef province, Algeria using in vitro, in vivo and in silico approaches. Food Chem Toxicol. 2018 Oct 4. pii: S0278-6915(18)30725-7. doi: 10.1016/j.fct.2018.10.002. [Epub ahead of print] PubMed PMID: 30292622.
14: Psaltopoulou T, Ntanasis-Stathopoulos I, Tsilimigras DI, Tzanninis IG, Gavriatopoulou M, Sergentanis TN. Micronutrient Intake and Risk of Hematological Malignancies in Adults: A Systematic Review and Meta-analysis of Cohort Studies. Nutr Cancer. 2018 Oct 5:1-19. doi: 10.1080/01635581.2018.1490444. [Epub ahead of print] PubMed PMID: 30288994.
15: Bationo JF, Zeba AN, Abbeddou S, Coulibaly ND, Sombier OO, Sheftel J, Bassole IHN, Barro N, Ouedraogo JB, Tanumihardjo SA. Serum Carotenoids Reveal Poor Fruit and Vegetable Intake among Schoolchildren in Burkina Faso. Nutrients. 2018 Oct 4;10(10). pii: E1422. doi: 10.3390/nu10101422. PubMed PMID: 30287727.
16: Antonacci A, Lambreva MD, Margonelli A, Sobolev AP, Pastorelli S, Bertalan I, Johanningmeier U, Sobolev V, Samish I, Edelman M, Havurinne V, Tyystjärvi E, Giardi MT, Mattoo AK, Rea G. Photosystem-II D1 protein mutants of Chlamydomonas reinhardtii in relation to metabolic rewiring and remodelling of H-bond network at Q(B) site. Sci Rep. 2018 Oct 3;8(1):14745. doi: 10.1038/s41598-018-33146-y. PubMed PMID: 30283151; PubMed Central PMCID: PMC6170454.
17: Gong G, Wu S, Wu X. Influences of light intensity and β-carotene on polycyclic aromatic hydrocarbons and aldehydes in vegetable oil: a case study using palm oil. J Agric Food Chem. 2018 Oct 3. doi: 10.1021/acs.jafc.8b04096. [Epub ahead of print] PubMed PMID: 30280896.
18: Burak C, Wolffram S, Zur B, Langguth P, Fimmers R, Alteheld B, Stehle P, Egert S. Effect of alpha-linolenic acid in combination with the flavonol quercetin on markers of cardiovascular disease risk in healthy, non-obese adults: A randomized, double-blinded placebo-controlled crossover trial. Nutrition. 2018 Jul 12;58:47-56. doi: 10.1016/j.nut.2018.06.012. [Epub ahead of print] PubMed PMID: 30278429.
19: Desmarchelier C, Landrier JF, Borel P. Genetic factors involved in the bioavailability of tomato carotenoids. Curr Opin Clin Nutr Metab Care. 2018 Nov;21(6):489-497. doi: 10.1097/MCO.0000000000000515. PubMed PMID: 30277929.
20: Marcinčák S, Klempová T, Bartkovský M, Marcinčáková D, Zdolec N, Popelka P, Mačanga J, Čertík M. Effect of Fungal Solid-State Fermented Product in Broiler Chicken Nutrition on Quality and Safety of Produced Breast Meat. Biomed Res Int. 2018 Sep 10;2018:2609548. doi: 10.1155/2018/2609548. eCollection 2018. PubMed PMID: 30276201; PubMed Central PMCID: PMC6151372.

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